Superior Chromatographic Resolution: Distinct Retention Time Separation from Co-Eluting Impurities
In a validated stability-indicating RP-HPLC method, Dechloro-Rivaroxaban (Impurity E) exhibited a retention time (RT) of 8.36 minutes [1]. This provides a clear, baseline-resolved separation from the parent drug and other key impurities, including Impurity G (2.79 min), Impurity D (3.50 min), Impurity H (5.32 min), Impurity C (6.14 min), Impurity A (9.03 min), and Impurity F (9.49 min) [1]. The method achieved baseline separation for all monitored impurities and was validated per ICH guidelines [1]. This distinct elution profile allows for unambiguous identification and quantification of Impurity E in finished dosage forms, which is a critical requirement for ANDA submissions.
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 8.36 min |
| Comparator Or Baseline | Impurity G: 2.79 min, Impurity D: 3.50 min, Impurity H: 5.32 min, Impurity C: 6.14 min, Impurity A: 9.03 min, Impurity F: 9.49 min |
| Quantified Difference | Target compound elutes at a unique, well-resolved time point, distinct from all other listed impurities by at least 0.67 min (from Impurity A). |
| Conditions | RP-HPLC with C18 Thermo ODS Hypersil column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile and monobasic potassium phosphate (pH 2.9) in 30:70 (v/v) ratio, flow rate 1.0 mL/min, detection at 249 nm, ambient temperature. |
Why This Matters
This quantifiable retention time separation is essential for accurate impurity quantification in regulatory submissions, preventing misidentification that could lead to batch rejection or product recall.
- [1] Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. International Journal of Molecular Sciences, 26(10), 4744. View Source
